molecular formula C23H31N5O5S B10780024 2-(1-(4-Amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide

2-(1-(4-Amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide

Katalognummer B10780024
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: OFGZKSUTEKHHAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CHEMBL236788 involves multiple steps, starting with the preparation of the benzo[d]oxazole core. This is typically achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The piperidine ring is introduced via nucleophilic substitution reactions, and the sulfonamide group is added through sulfonation reactions using reagents like sulfonyl chlorides .

Industrial Production Methods: Industrial production of CHEMBL236788 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Types of Reactions:

    Oxidation: CHEMBL236788 can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced at the sulfonamide group to form corresponding amines.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

CHEMBL236788 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of CHEMBL236788 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, receptor antagonism, and disruption of cellular processes .

Similar Compounds:

Uniqueness: CHEMBL236788 is unique due to its combination of a piperidine ring, benzo[d]oxazole moiety, and sulfonamide group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in drug discovery and medicinal chemistry .

Eigenschaften

Molekularformel

C23H31N5O5S

Molekulargewicht

489.6 g/mol

IUPAC-Name

2-[[1-[(4-amino-3,5-diethoxyphenyl)methyl]piperidin-4-yl]amino]-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C23H31N5O5S/c1-3-31-20-11-15(12-21(22(20)24)32-4-2)14-28-9-7-16(8-10-28)26-23-27-18-13-17(34(25,29)30)5-6-19(18)33-23/h5-6,11-13,16H,3-4,7-10,14,24H2,1-2H3,(H,26,27)(H2,25,29,30)

InChI-Schlüssel

OFGZKSUTEKHHAS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC(=C1N)OCC)CN2CCC(CC2)NC3=NC4=C(O3)C=CC(=C4)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.